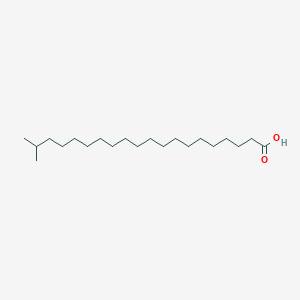

19-Methyleicosanoic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 19-Methyleicosanoic acid can be synthesized through chemical synthesis. One common method involves the oxidation of methyl nonadecanol. The reaction conditions typically require an oxidizing agent and a controlled environment to ensure the selective oxidation of the alcohol group to a carboxylic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis processes. These processes are designed to optimize yield and purity, often using advanced techniques such as catalytic oxidation and continuous flow reactors to maintain consistent production quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the carboxylic acid group can be further oxidized to produce various derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The methyl group on the 19th carbon can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation Products: Various carboxylic acid derivatives.

Reduction Products: Alcohols and other reduced forms.

Substitution Products: Substituted fatty acids with different functional groups.

Applications De Recherche Scientifique

Chemical Properties and Structure

19-MEA is characterized by a 21-carbon chain with a methyl group at the 19th carbon position. This unique structure influences its physical and chemical properties, such as melting point and solubility, differentiating it from linear fatty acids. The compound's branched structure enhances its performance in various applications, especially in the cosmetic industry for hair health.

Hair and Fur Fiber Studies

One of the primary applications of 19-MEA is in the study of hair and fur fiber structures. Research indicates that the position of the methyl group affects the integrity and health of hair fibers. Comparative studies have utilized 19-MEA to understand how structural variations influence properties like hydrophobicity and shine, which are crucial for cosmetic formulations aimed at enhancing hair quality .

Cosmetic Formulations

Due to its beneficial effects on hair health, 19-MEA is increasingly used in cosmetic products. It contributes to the hydrophobic properties of hair, helping to protect against environmental damage and aging. The ability to mimic or enhance the effects of naturally occurring fatty acids like 18-methyleicosanoic acid (18-MEA) makes 19-MEA a valuable ingredient in conditioners and treatments designed for damaged hair .

Research has shown that 19-MEA may influence cellular processes, including membrane fluidity and signaling pathways. Its interactions with lipids are essential for understanding its potential as a dietary supplement or therapeutic agent. Studies have demonstrated that 19-MEA can enhance cellular compatibility when incorporated into formulations aimed at improving cellular health or delivering active compounds .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Hair Health | Enhances hydrophobicity, improves shine | Increases fiber strength; protects against damage |

| Cosmetic Products | Used in conditioners and treatments | Mimics natural fatty acids for better results |

| Biological Research | Investigates cellular interactions and signaling | May influence membrane fluidity |

Case Study 1: Comparative Analysis of Hair Fibers

A study was conducted to evaluate the effects of 19-MEA on hair fibers compared to other fatty acids. The results indicated that hair treated with 19-MEA exhibited significantly improved hydrophobicity and reduced friction compared to untreated samples. This suggests that 19-MEA could be an effective agent in hair care products aimed at enhancing texture and manageability .

Case Study 2: Cellular Interaction Studies

In another investigation, researchers examined how 19-MEA interacts with cell membranes. The study found that when incorporated into cell culture media, 19-MEA improved cell viability and proliferation rates compared to controls lacking this fatty acid. This highlights its potential therapeutic applications in promoting cellular health .

Mécanisme D'action

The mechanism of action of 19-Methyleicosanoic acid involves its interaction with biological membranes and enzymes. The methyl group on the 19th carbon affects the packing and fluidity of lipid bilayers, influencing membrane properties and functions. Additionally, the compound can interact with specific enzymes, modulating their activity and affecting various biochemical pathways .

Comparaison Avec Des Composés Similaires

18-Methyleicosanoic Acid: Another branched-chain fatty acid with a methyl group on the 18th carbon.

Eicosanoic Acid: A straight-chain fatty acid without any branching.

Nonadecanoic Acid: A fatty acid with one less carbon than eicosanoic acid.

Comparison:

Structural Differences: 19-Methyleicosanoic acid has a unique methyl group on the 19th carbon, distinguishing it from other similar fatty acids.

Functional Properties: The presence of the methyl group affects the compound’s physical and chemical properties, such as melting point, solubility, and reactivity.

Applications: While similar compounds may have overlapping applications, this compound’s unique structure makes it particularly useful in specific research and industrial contexts

Activité Biologique

19-Methyleicosanoic acid (19-MEA) is a branched-chain fatty acid that has garnered attention due to its potential biological activities. This compound is naturally occurring in various organisms, including marine sponges and fungi, and is known for its unique structural properties that may confer specific biological functions. This article explores the biological activity of 19-MEA, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is classified as a monomethyl branched-chain fatty acid (BCFA) with the chemical formula . Its unique structure includes a methyl group at the 19th carbon position of the eicosanoic acid chain, which differentiates it from other fatty acids. This structural modification may influence its interaction with biological membranes and its metabolic pathways.

1. Antimicrobial Properties

Research indicates that 19-MEA exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that fatty acids, including 19-MEA, can disrupt microbial membranes, leading to cell lysis. In a study involving marine-derived compounds, 19-MEA was isolated from Chondrosia reniformis, demonstrating potent antibacterial effects against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of 19-MEA

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Gram-positive Bacteria | High | |

| Gram-negative Bacteria | Moderate | |

| Fungi | Low |

2. Anti-Inflammatory Effects

The anti-inflammatory properties of 19-MEA are particularly noteworthy. A study published in PMC highlighted that branched-chain fatty acids exhibit protective effects in models of inflammation, such as necrotizing enterocolitis in rats . The mechanism involves the modulation of inflammatory cytokines and a reduction in oxidative stress markers.

Case Study:

In a controlled experiment involving rat models, administration of 19-MEA resulted in decreased levels of pro-inflammatory cytokines (TNF-α and IL-6), suggesting its potential as a therapeutic agent for inflammatory diseases.

3. Anticancer Activity

Emerging evidence suggests that 19-MEA may possess anticancer properties. In vitro studies have indicated that certain fatty acids can inhibit cancer cell proliferation and induce apoptosis. A notable study observed that various branched-chain fatty acids, including 19-MEA, inhibited the growth of colorectal cancer cells by altering lipid metabolism pathways .

Table 2: Anticancer Activity of 19-MEA

The biological activities of 19-MEA can be attributed to several mechanisms:

- Membrane Disruption: The unique structure of branched-chain fatty acids allows them to integrate into microbial membranes, disrupting their integrity.

- Cytokine Modulation: By influencing the production of inflammatory cytokines, 19-MEA can reduce inflammation.

- Metabolic Pathway Alteration: In cancer cells, it appears to interfere with lipid metabolism, potentially leading to reduced energy supply for tumor growth.

Propriétés

IUPAC Name |

19-methylicosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O2/c1-20(2)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21(22)23/h20H,3-19H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGYZTCVQAZQFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394502 | |

| Record name | 19-Methyleicosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59708-73-5 | |

| Record name | 19-Methyleicosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.